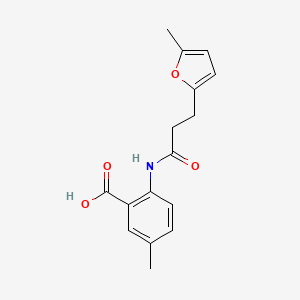

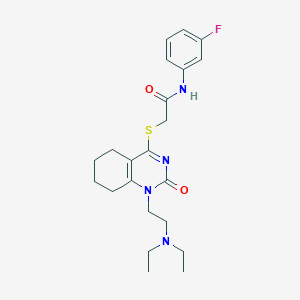

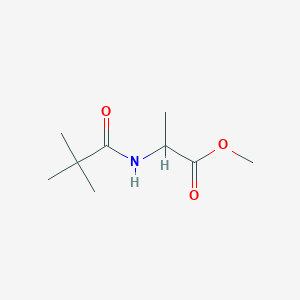

![molecular formula C22H27N3O3S B2734201 1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole CAS No. 1210738-43-4](/img/structure/B2734201.png)

1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups and structural features. It includes a methoxy group, a methylphenyl group, a sulfonyl group, a piperidine ring, a methyl group, and a benzimidazole ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, it can be inferred from its structure that it might undergo a variety of chemical reactions. For example, the sulfonyl group might participate in substitution reactions, and the piperidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds related to 1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole have been synthesized for their potential biological activities. For instance, imidazo[1,2-a]pyridines, a related class, have been explored for their antiulcer properties, though they did not show significant antisecretory activity but demonstrated good cytoprotective properties in ethanol and HCl models of ulceration (Starrett et al., 1989). This suggests that derivatives of imidazole and benzimidazole might hold therapeutic potential in protecting against gastric ulcers.

Coordination Chemistry and Material Science

Research on the coordination and rearrangement of similar compounds, like 1-[(4-methylphenyl)sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene, has highlighted their potential in material science and coordination chemistry. These compounds can interact with metal centers, leading to the formation of complexes with unique properties (Bermejo et al., 2000). Such interactions can be crucial for developing new materials and catalysts.

Radiolabeling and Imaging

Another area of application is in radiolabeling for medical imaging. For example, compounds like [11C]L-159,884 have been developed as radiolabeled, nonpeptide angiotensin II antagonists for imaging AT1 receptors (Hamill et al., 1996). By extension, structurally related compounds, including 1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole, might be explored for their potential as radioligands or in the development of diagnostic tools.

Anticancer and Antimicrobial Research

Imidazole and benzimidazole derivatives have shown promising results in anticancer and antimicrobial research. For instance, certain imidazo[2,1-b][1,3]benzothiazole derivatives have been reported to possess considerable in vitro anticancer activity and effectiveness as radiosensitizers, highlighting their potential in cancer therapy (Majalakere et al., 2020). This indicates that compounds within the same chemical family may be effective in combating various types of cancer or microbial infections.

Corrosion Inhibition

Furthermore, certain imidazole derivatives have been explored for their corrosion inhibition efficacy, suggesting potential applications in material protection and industrial processes (Prashanth et al., 2021). This utility can be particularly relevant in the design of new compounds for the protection of metals in acidic environments.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]-2-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-16-14-19(8-9-22(16)28-3)29(26,27)24-12-10-18(11-13-24)15-25-17(2)23-20-6-4-5-7-21(20)25/h4-9,14,18H,10-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTXVQWZAUXCHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=CC=CC=C43)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

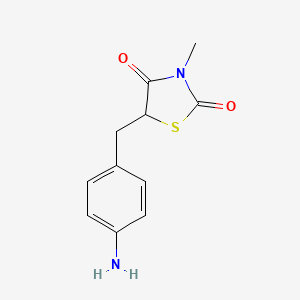

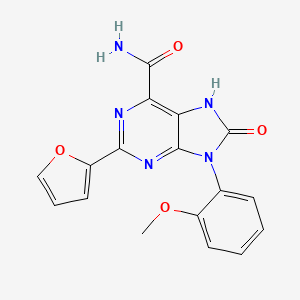

![2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2734120.png)

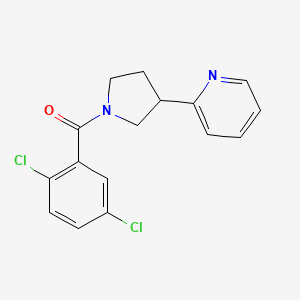

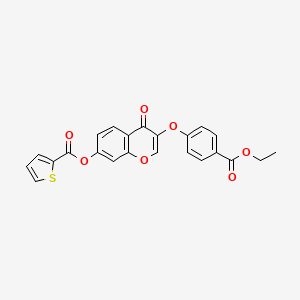

![Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2734125.png)

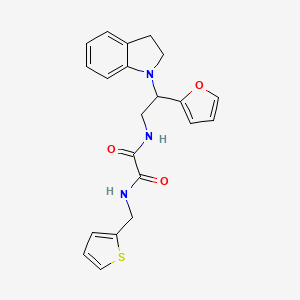

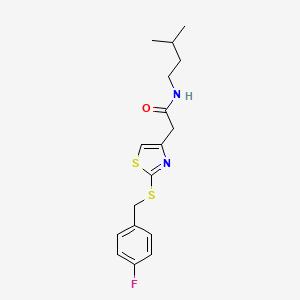

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2734137.png)